N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H26ClNO3S and its molecular weight is 383.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrosynthesis and Spectroscopic Characterization of Polymers
N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide has been explored in the synthesis of new soluble polymers. These polymers exhibit interesting properties such as solubility in common organic solvents and electrical conductivity, making them potential candidates for applications in electronic devices. The study conducted by Moustafid et al. (1991) demonstrated the electrosynthesis of polymers derived from this compound, highlighting their linear and well-defined polymeric structure and potential for π-electron delocalization and excimer formation, which is significant for optoelectronic applications (Moustafid et al., 1991).
Functionalization of Polymeric Materials
The compound has been utilized in the synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) to enhance the functionality of polymeric materials. This study by Hori et al. (2011) reveals the potential of such polymers to be modified for various applications, including biomedical and environmental engineering, due to their solubility and thermal stability (Hori et al., 2011).
Reductions with Lithium in Low Molecular Weight Amines
In the context of organic synthesis, the compound has been studied for its reactivity in reductions with lithium, showcasing its versatility in the debenzylation of amides and lactams, which are crucial reactions in pharmaceutical synthesis. This process, detailed by Garst et al. (2000), illustrates the compound's role in generating key intermediates for further chemical transformations (Garst et al., 2000).
Synthesis of Methylbenzenesulfonamide CCR5 Antagonists
The compound's application extends to the development of small molecular antagonists for the prevention of HIV-1 infection, as explored by Cheng De-ju (2015). This research emphasizes the compound's utility in medicinal chemistry for designing new therapeutic agents (Cheng De-ju, 2015).
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-13-6-17(2-3-18(13)20)25(22,23)21-4-5-24-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVFSJHGXRKARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.